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Compound of Interest

Compound Name: Thiazolidine hydrochloride

Cat. No.: B153559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of

thiazolidine hydrochloride, a crucial heterocyclic scaffold in modern medicinal chemistry.

Understanding these properties is paramount for the rational design and development of novel

therapeutics, particularly those targeting metabolic and inflammatory diseases. This document

outlines key quantitative data, details relevant experimental protocols, and visualizes

associated biological pathways and workflows to facilitate drug discovery efforts.

Core Physicochemical Properties
Thiazolidine hydrochloride's utility as a drug scaffold is significantly influenced by its

physicochemical characteristics. These properties govern its solubility, absorption, distribution,

metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.

Quantitative Data Summary
The following table summarizes the key physicochemical parameters for thiazolidine and its

hydrochloride salt. It is important to note that while thiazolidine hydrochloride is a common

salt form used to enhance solubility and bioavailability, experimentally determined values for

the hydrochloride salt are not always readily available in public literature. In such cases, data

for the parent thiazolidine or related derivatives are provided for reference.
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Property Value Source

Molecular Formula C₃H₈ClNS [1][2]

Molecular Weight 125.62 g/mol [1][3]

Appearance
White to off-white crystalline

powder
[1]

Melting Point

Data not readily available for

hydrochloride salt.

Thiazolidine-2,4-dione has a

melting point of 123-125 °C.[4]

Pioglitazone, a

thiazolidinedione derivative,

melts at 193-194 °C.[5]

Solubility

Enhanced solubility in water

due to the hydrochloride salt

form.[1] A derivative, ethyl l-

thiazolidine-4-carboxylate

hydrochloride, shows high

solubility in water.[6][7]

pKa

Data not readily available for

hydrochloride salt. The parent

compound, thiazolidine, has a

predicted pKa of 8.84 ± 0.20.

[8] Thiazolidinediones have a

pKa of around 6-7.

LogP (Octanol-Water Partition

Coefficient)

Data not readily available for

hydrochloride salt. The parent

compound, thiazolidine, has an

estimated LogP of -1.725. A

derivative, Methyl 1,3-

thiazolidine-2-carboxylate

hydrochloride, has a calculated

LogP of 0.2437.[9]
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Experimental Protocols for Physicochemical
Characterization
Accurate determination of the physicochemical properties of active pharmaceutical ingredients

(APIs) like thiazolidine hydrochloride is a critical step in pre-formulation studies.[10] The

following sections detail standard experimental methodologies for key parameters.

Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range is indicative of a

pure substance.

Methodology: Capillary Melting Point Method

Sample Preparation: A small amount of the dry, powdered thiazolidine hydrochloride is

packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a rapid rate to approximately 15-20 °C below the expected

melting point.

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

The temperature at which the first drop of liquid appears is recorded as the onset of

melting.

The temperature at which the last solid crystal melts is recorded as the end of the melting

range.

Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in

turn affects its solubility, permeability, and receptor binding. For an amine hydrochloride like
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thiazolidine hydrochloride, the pKa of the conjugate acid is determined.

Methodology: Potentiometric Titration

Solution Preparation: A standard solution of thiazolidine hydrochloride of known

concentration (e.g., 0.01 M) is prepared in deionized water.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M

NaOH) at a constant temperature.

pH Measurement: The pH of the solution is measured after each addition of the titrant using

a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, where half of the

amine has been neutralized.

Determination of the Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross

biological membranes. For ionizable compounds like thiazolidine hydrochloride, the

distribution coefficient (LogD) at a specific pH (typically 7.4) is often more relevant.

Methodology: Shake-Flask Method

Solvent System: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline

at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing

the phases to separate.

Sample Preparation: A known amount of thiazolidine hydrochloride is dissolved in the

aqueous phase.

Partitioning: A known volume of the aqueous solution containing the compound is mixed with

an equal volume of the n-octanol in a sealed flask.

Equilibration: The flask is shaken gently for a set period (e.g., 24 hours) to allow for the

compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the two

phases.

Concentration Analysis: The concentration of the compound in both the aqueous and n-

octanol phases is determined using a suitable analytical technique, such as UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Role in Drug Design and Signaling Pathways
While thiazolidine hydrochloride itself is primarily used as a versatile building block in organic

synthesis, its derivatives, most notably the thiazolidinediones (TZDs), are potent

pharmacological agents.[11] TZDs are well-known for their role as insulin sensitizers in the

treatment of type 2 diabetes.[12]

Thiazolidinediones and the PPARγ Signaling Pathway
The primary mechanism of action for thiazolidinedione drugs like pioglitazone and rosiglitazone

is through their agonistic activity on the Peroxisome Proliferator-Activated Receptor gamma

(PPARγ).[12][13] PPARγ is a nuclear receptor that plays a critical role in the regulation of

glucose and lipid metabolism.[12]

Activation of PPARγ by TZDs leads to a cascade of downstream effects:

Gene Transcription: The activated PPARγ forms a heterodimer with the Retinoid X Receptor

(RXR). This complex then binds to specific DNA sequences known as Peroxisome

Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Metabolic Regulation: This binding event modulates the transcription of genes involved in:

Insulin Sensitivity: Increasing the expression of proteins that enhance insulin signaling,

leading to improved glucose uptake in muscle and adipose tissue.[12]

Adipogenesis: Promoting the differentiation of preadipocytes into mature fat cells, which

can safely store fatty acids.
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Lipid Metabolism: Regulating the expression of genes involved in fatty acid uptake and

storage.

Inflammation: Exerting anti-inflammatory effects by inhibiting the expression of pro-

inflammatory cytokines.

It is important to note that some biological effects of thiazolidinediones may also be

independent of PPARγ activation.[14]

Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using

Graphviz.
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Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.

Experimental Workflows
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Caption: Workflow for determining key physicochemical properties.

Conclusion
Thiazolidine hydrochloride serves as a foundational scaffold in the design of

pharmacologically active molecules. Its physicochemical properties, particularly when

optimized through salt formation, are critical for achieving desirable drug-like characteristics.
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While the parent molecule's direct biological activity may be limited, its derivatives, the

thiazolidinediones, have demonstrated significant therapeutic impact through the modulation of

the PPARγ signaling pathway. A thorough understanding and experimental determination of the

physicochemical properties outlined in this guide are essential for any researcher or scientist

working on the design and development of new drugs based on the thiazolidine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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